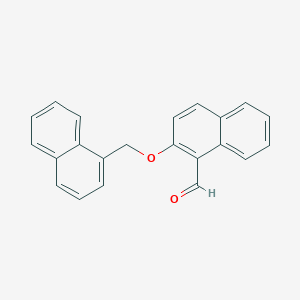
2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde is a useful research compound. Its molecular formula is C22H16O2 and its molecular weight is 312.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- 2-(Alkenyloxy)naphthalene-1-carbaldehyde oximes are used to synthesize novel naphthopyranoisoxazoles, and their oxidation leads to naphthopyranoisoxazolines. These reactions involve activation of the alkene side chain and cyclization with hydroximic acid iodide side-group (Liaskopoulos et al., 2008).
Application in Chemosensors
- 2-Hydroxy-1-naphthaldehyde, a related compound, is frequently used as a stellar predecessor for the preparation of various fluorescent chemosensors. Its unique structure makes it a popular choice for developing advanced sensor technologies (Maher, 2018).
Development of Metal-Cation Probes
- A derivative of naphthalene-2-carbaldehyde is used to create new metal-cation probes, which are highly sensitive fluorescent sensors. These compounds exploit excited-state intramolecular proton transfer (ESIPT) as a signal transducer, making them suitable for sensing bio-analytes (Wu et al., 2004).
Medicinal Chemistry and Catalysis
- Compounds derived from 2-naphthalene-1-carbaldehyde have demonstrated potent inhibitory activities in various cancer cell lines, highlighting their potential in medicinal chemistry (Dhuda et al., 2021).
- Naphthalene-1-carbaldehyde oximes form complexes with palladium, exhibiting high catalytic activity in certain chemical reactions (Potkin et al., 2014).
Fluorescent Logic Gates
- A naphthalene-thiophene hybrid molecule, derived from 2-hydroxy-1-naphthaldehyde, functions as a molecular AND type binary logic gate, demonstrating applications in molecular electronics and cell imaging (Karak et al., 2013).
Properties
IUPAC Name |
2-(naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2/c23-14-21-20-11-4-2-7-17(20)12-13-22(21)24-15-18-9-5-8-16-6-1-3-10-19(16)18/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOLVTKVUYFTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C4=CC=CC=C4C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483586.png)
![N-(2,5-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2483587.png)
![1-Bromo-8-chlorodibenzo[b,d]furan](/img/structure/B2483588.png)
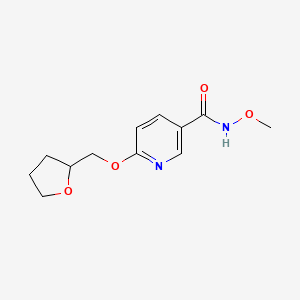
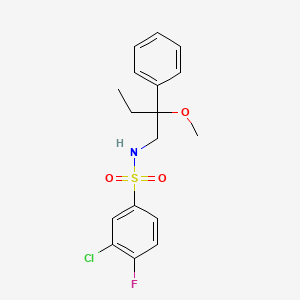
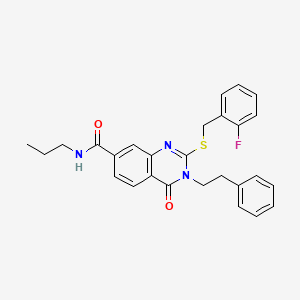

![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B2483596.png)
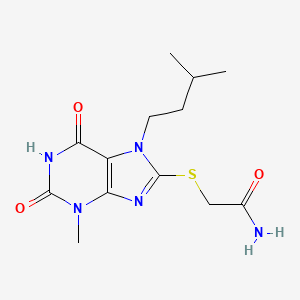
![Ethyl 5-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2483599.png)
![3-chloro-N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]benzamide](/img/structure/B2483601.png)
![ethyl 1-(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483603.png)
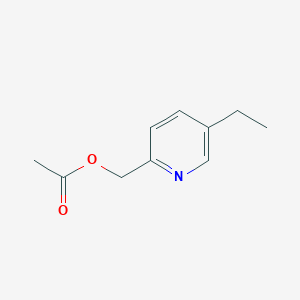
![2-((4-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2483608.png)
